molecular formula C10H16ClNO B13429603 (1R,2S)-(-)-Ephedrine-d3 Hydrochloride CAS No. 285979-72-8

(1R,2S)-(-)-Ephedrine-d3 Hydrochloride

Cat. No.: B13429603
CAS No.: 285979-72-8
M. Wt: 204.71 g/mol
InChI Key: BALXUFOVQVENIU-ALOYQDBRSA-N
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Description

(1R,2S)-(-)-Ephedrine-d3 Hydrochloride is a deuterated form of (1R,2S)-(-)-Ephedrine Hydrochloride, a chiral β-amino alcohol. This compound is commonly used in various scientific research fields due to its unique properties. The deuterium labeling (d3) makes it particularly useful in studies involving mass spectrometry and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,2S)-(-)-Ephedrine-d3 Hydrochloride involves the reduction of (S)-(-)-α-methylamino propiophenone using metal borohydride or a mixture of metal borohydride and Lewis acid . The reaction conditions are carefully controlled to prevent racemization of the starting materials, ensuring the production of the desired chiral product.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of ephedrine from natural sources such as Herba Ephedrae, followed by chemical synthesis to introduce the deuterium atoms. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-(-)-Ephedrine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to a ketone.

    Reduction: Reduces the ketone back to an alcohol.

    Substitution: Replaces the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (1R,2S)-(-)-2-Methylamino-1-phenyl-1-propanone .

Scientific Research Applications

(1R,2S)-(-)-Ephedrine-d3 Hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,2S)-(-)-Ephedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and increasing the activity of the sympathetic nervous system. This leads to increased heart rate, bronchodilation, and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-(-)-Ephedrine Hydrochloride
  • (1S,2R)-(+)-Ephedrine Hydrochloride
  • (1R,2R)-(-)-Pseudoephedrine
  • (1S,2S)-(+)-Pseudoephedrine
  • (1R,2S)-(-)-N-Methylephedrine

Uniqueness

(1R,2S)-(-)-Ephedrine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and metabolic studies. This labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its metabolic pathways and interactions .

Properties

CAS No.

285979-72-8

Molecular Formula

C10H16ClNO

Molecular Weight

204.71 g/mol

IUPAC Name

(1R,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i2D3;

InChI Key

BALXUFOVQVENIU-ALOYQDBRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl

Origin of Product

United States

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